molecular formula C23H17ClO5 B2682805 7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 637751-70-3

7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2682805
CAS No.: 637751-70-3
M. Wt: 408.83
InChI Key: CGPWQXBLVFTTMU-UHFFFAOYSA-N
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Description

“7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl alcohol and 2-methoxyphenol.

    Formation of Intermediates: The starting materials undergo various reactions, including etherification and cyclization, to form key intermediates.

    Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the presence of a base or catalyst, to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds like quercetin and kaempferol share structural similarities and biological activities.

    Coumarins: Compounds such as coumarin and umbelliferone are structurally related and have similar applications.

Uniqueness

“7-((3-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO5/c1-26-19-7-2-3-8-20(19)29-22-14-28-21-12-17(9-10-18(21)23(22)25)27-13-15-5-4-6-16(24)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPWQXBLVFTTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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